4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

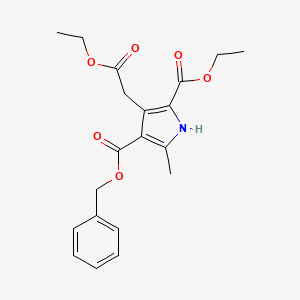

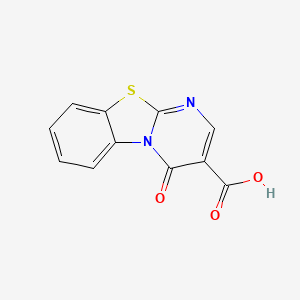

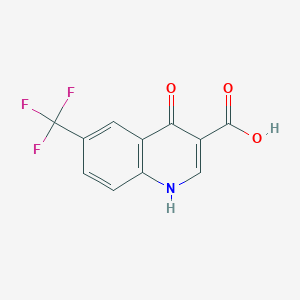

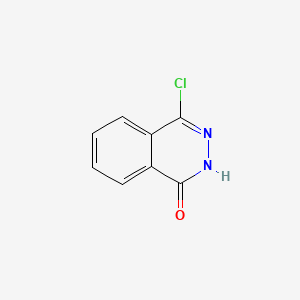

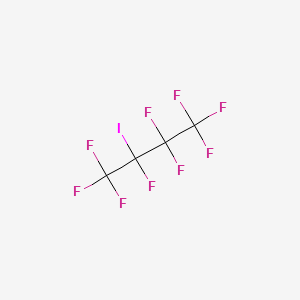

“4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid” is a chemical compound with the molecular formula C11H6N2O3S and a molecular weight of 246.24 . It is used for research purposes .

Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 19 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), and 1 tertiary amide (aliphatic) .Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of “4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid”. Here is a comprehensive analysis focusing on unique applications:

Antimicrobial Activity

Benzothiazole derivatives, including the compound , have been evaluated for their antibacterial potential. They have shown promising results against various bacterial strains such as Enterococcus faecalis , with inhibition levels comparable to reference drugs like ciprofloxacin .

Antifungal Activity

Research indicates that certain benzothiazole compounds exhibit significant antifungal properties. Synthetic intermediates of these compounds have also been tested and shown good antimicrobial activities .

Antitumor Activity

Some studies have explored the antitumor potential of benzothiazole derivatives. These compounds have demonstrated activity against various cancer cell lines, indicating their potential use in cancer research .

Antioxidant Properties

Benzothiazole derivatives are also being studied for their antioxidant capabilities. This property is crucial in the prevention of oxidative stress-related diseases .

DNA GyraseB Inhibitors

Derivatives of benzothiazole have been investigated as DNA gyraseB inhibitors, which is an essential function for antibacterial activity. This application is particularly relevant in the development of new antibacterial drugs .

Azo Dyes Synthesis

The compound has been used in the synthesis of azo dyes, which are important in various industrial applications including textiles and printing .

properties

IUPAC Name |

4-oxopyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3S/c14-9-6(10(15)16)5-12-11-13(9)7-3-1-2-4-8(7)17-11/h1-5H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIINGSXUWUVNKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369386 |

Source

|

| Record name | 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid | |

CAS RN |

21786-97-0 |

Source

|

| Record name | 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)